

Application Notes and Protocols for Determining the Cytotoxicity (CC50) of BMS-707035

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Compound of Interest		
Compound Name:	BMS-707035	
Cat. No.:	B606244	Get Quote

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Introduction

BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1][2] It acts by blocking the strand transfer step of viral DNA integration into the host cell genome.[1][2] In the development of antiviral agents, assessing the cytotoxicity of a compound is a crucial step to ensure that its therapeutic effects are not overshadowed by toxicity to host cells. The 50% cytotoxic concentration (CC50) is a key metric used to quantify this, representing the concentration of a substance that causes the death of 50% of a cell population. This document provides detailed application notes and a comprehensive protocol for determining the CC50 of BMS-707035 using a standard MTT assay.

Data Presentation Cytotoxicity of BMS-707035

Published data indicates that **BMS-707035** exhibits low cytotoxicity across various cell lines. The following table summarizes the available quantitative data.

Compound	Cell Lines	CC50 (µM)	Assay Type
BMS-707035	Several Cell Lines	≥45	Not Specified



Note: The available data suggests that **BMS-707035** has a favorable cytotoxicity profile, with a CC50 value significantly higher than its effective antiviral concentrations (IC50 for HIV-1 integrase is in the nanomolar range, approximately 3-15 nM).[1][3]

Experimental Protocols CC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

- BMS-707035
- Human cell line (e.g., HEK293T, HeLa, or a relevant T-cell line like Jurkat)
- Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), pH 7.4
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- DMSO (Dimethyl Sulfoxide)
- 96-well flat-bottom cell culture plates
- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)
- CO2 incubator (37°C, 5% CO2)

Procedure:

· Cell Seeding:



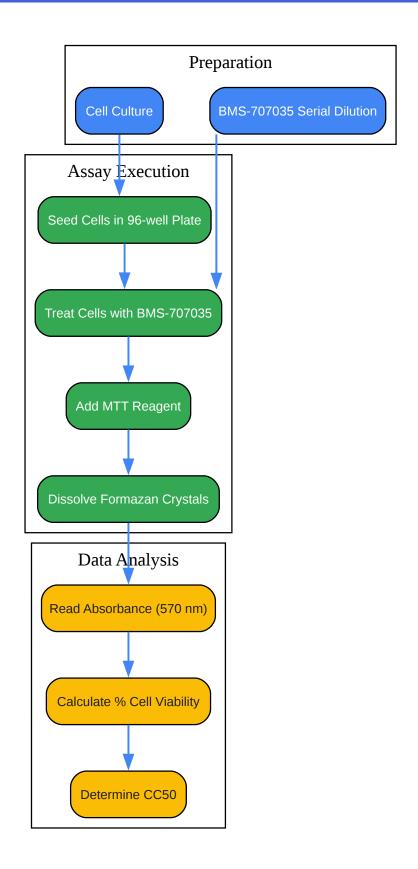
- Culture the chosen cell line to approximately 80% confluency.
- Trypsinize (for adherent cells) or collect the cells and perform a cell count.
- Resuspend the cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.
- Seed 100 μL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
- Compound Preparation and Treatment:
 - Prepare a stock solution of BMS-707035 in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the **BMS-707035** stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 μM). It is advisable to prepare these at 2x the final desired concentration.
 - Include a "cells only" control (vehicle control, with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank (no cells).
 - After the 24-hour incubation, carefully remove the old medium from the wells.
 - Add 100 μL of the prepared compound dilutions to the respective wells in triplicate.
 - Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Assay:
 - After the incubation period, add 20 μL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.



- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the average absorbance of the "medium only" blank from all other readings.
 - Calculate the percentage of cell viability for each concentration using the following formula:
 - % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x
 100
 - Plot the percentage of cell viability against the log of the compound concentration.
 - Determine the CC50 value, which is the concentration of BMS-707035 that reduces cell viability by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualizations

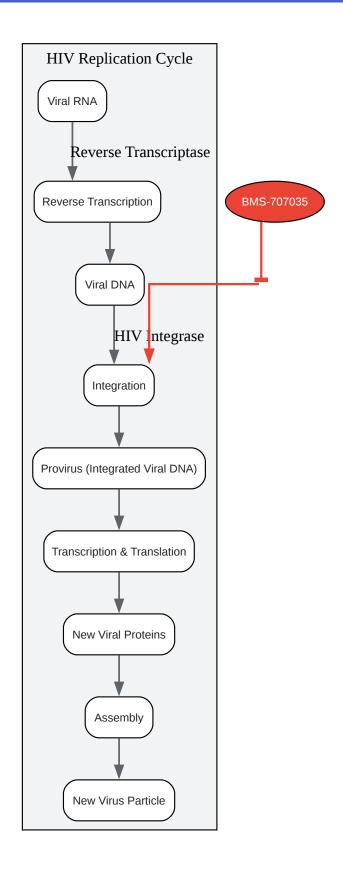




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Caption: Workflow for CC50 determination of BMS-707035 using an MTT assay.





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Caption: Mechanism of action of BMS-707035 as an inhibitor of HIV integrase.



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